DL-O-Phosphoserine can be synthesized from serine through phosphorylation reactions, typically using phosphoric acid or other phosphorylating agents. The barium salt form is produced by neutralizing phosphoserine with barium hydroxide, leading to the formation of a stable barium salt that can be easily purified and utilized in laboratory settings.
DL-O-Phosphoserine is classified as an amino acid derivative and a phosphoamino acid. It plays a critical role in protein phosphorylation, which is a key post-translational modification that regulates numerous cellular functions.
The synthesis of DL-O-Phosphoserine, barium salt generally involves the following steps:
The phosphorylation reaction typically occurs under basic conditions (pH > 11.5) and can be catalyzed by group II metal ions, particularly barium ions, which enhance the reaction rate and selectivity for phosphorylated residues . The reaction conditions must be optimized based on the specific substrate and desired yield.
The molecular structure of DL-O-Phosphoserine includes:
DL-O-Phosphoserine can undergo various chemical reactions typical of phosphoamino acids, including:
The dephosphorylation process involves hydrolysis, where water molecules react with the phosphate ester bond, facilitated by enzymes such as alkaline phosphatase. Reaction conditions such as pH and temperature significantly influence the rate and outcome of these reactions .
The mechanism through which DL-O-Phosphoserine exerts its effects primarily involves its role in protein phosphorylation. Phosphorylation alters protein conformation and activity, affecting various signaling pathways within cells.
Studies have shown that phosphorylation at serine residues can regulate enzyme activity, alter protein-protein interactions, and influence cellular localization . The incorporation of DL-O-Phosphoserine into proteins can be achieved through genetic encoding techniques, enhancing our understanding of its functional roles in vivo .
Relevant analyses indicate that DL-O-Phosphoserine retains its biological activity across various experimental conditions .
DL-O-Phosphoserine has several scientific uses:
Thermostable pyrimidine nucleoside phosphorylases (NPs) enable efficient synthesis of phosphorylated sugars as barium salts, providing a methodological foundation for producing barium-coordinated phosphoserine derivatives. These enzymes catalyze phosphorolytic cleavage of nucleosides, generating α-D-pentofuranose-1-phosphates (Pentose-1Ps) that precipitate as barium salts at yields exceeding 95% purity [2]. The process employs Pyrococcus furiosus thermostable NPs (e.g., PyNP-Y02), operating optimally at 70°C in potassium phosphate buffer (pH 7.0). Subsequent purification involves three sequential precipitations with barium hydroxide, yielding crystalline complexes with exclusive α-anomer configuration confirmed by NMR spectroscopy [2]. This enzymatic route avoids laborious chemical syntheses that typically produce anomeric mixtures. The barium precipitation strategy capitalizes on the low solubility of barium phosphonate salts, analogous to phosphoserine-barium complex isolation. Reaction optimization studies demonstrate that substrate concentration (350 mM thymidine), phosphate donor levels (500 mM Pi), and controlled pH (9.0–10.0) prevent β-elimination side reactions in serine systems [2].
Table 1: Enzymatic Synthesis Conditions for Barium Phosphosugar Complexes
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 70°C | Enables substrate tolerance |
pH Range | 7.0 (reaction), 9.0 (precipitation) | Prevents hydrolysis |
Barium Source | Ba(OH)₂ | Selective precipitation |
Enzyme Load | 5 U/mL PyNP-Y02 | 95% conversion in 6 hours |
Phosphate Concentration | 500 mM | Drives equilibrium to product |
Protected Boc-diphenylphosphono serine derivatives serve as key precursors for introducing phosphoserine-barium complexes into peptide chains during solid-phase synthesis. The phenylphosphono group acts as a phosphate mimic that survives resin cleavage by anhydrous hydrogen fluoride (HF) or trifluoromethane sulfonic acid (TFMSA) [5]. Post-assembly, catalytic hydrogenation (Pd/C, H₂ atmosphere) removes phenyl groups, unmasking the phosphate moiety for barium coordination. This orthogonal protection strategy enables synthesis of phosphopeptides like Leu-Arg-Arg-Ala-Ser(P)-Leu-Gly, with subsequent barium salt formation enhancing solubility and stability. The phosphoserine-barium complex incorporation preserves acid-labile phosphoester bonds during TFA-mediated deprotection steps. Fe³⁺-Chelex chromatography effectively purifies barium-coordinated phosphopeptides by leveraging the differential affinity of barium-phosphorylated species versus unmodified peptides, with MALDI-TOF MS verifying identity [5].
Cell-free protein synthesis (CFPS) systems reconfigure genetic codes to incorporate O-phosphoserine (O-pSer) using engineered tRNA-synthetase pairs, enabling site-specific installation of barium-coordinating residues. While barium salts themselves are not directly incorporated, phosphoserine-modified tRNAs facilitate ribosomal synthesis of proteins containing phosphoserine-barium binding motifs [1]. In vitro translation systems supplemented with O-phosphoseryl-tRNA synthetase (SepRS) and EF-Sep phosphoseryl-tRNA kinase allow cotranslational insertion at amber stop codons (UAG). Subsequent in vitro phosphorylation remains inefficient due to kinase specificity limitations, making pre-formed phosphoserine-barium complexes attractive for stabilizing phospho-residues during protein biosynthesis [1]. Recent advances utilize engineered elongation factors to enhance phosphoseryl-tRNA delivery, achieving 20–30% yields of phosphoproteins suitable for barium complexation studies in structural biology [1] [9].
The Michaelis-Arbuzov reaction converts phosphite esters into hydrolytically stable phosphonates via alkyl halide-mediated rearrangement, generating non-hydrolyzable phosphoserine analogs compatible with barium coordination. Triethyl phosphite reacts with α-haloacetate esters (XCH₂COOR) to produce diethyl (carboxyalkyl)phosphonates, which undergo acid hydrolysis to yield phosphono-analogs of phosphoserine [4] [7]. The SN² mechanism proceeds through pentavalent phosphorane intermediates, with barium ions templating cyclization during phosphonate purification. Key modifications include:
Table 2: Phosphonate Analogs of Phosphoserine via Arbuzov Reaction
Alkyl Halide | Phosphite Ester | Product | Barium Complex Stability |
---|---|---|---|
Bromoacetic acid | Triethyl phosphite | 2-(Diethoxyphosphoryl)acetate | High (log K = 5.2) |
2-Bromopropionic acid | Triisopropyl phosphite | 2-(Diisopropoxyphosphoryl)propionate | Moderate |
3-Bromopyruvate | Trimethyl phosphite | 2-Oxo-3-(phosphonomethyl)propanoate | Low (pH-dependent) |
Reaction optimization requires anhydrous conditions at 120–160°C, with primary alkyl iodides/bromides showing highest reactivity (RI > RBr >> RCl). Phosphonate analogs like 2-amino-3-(phosphonomethyl)propanoate resist phosphatase cleavage while maintaining barium chelation capacity comparable to natural O-phosphoserine [7]. Nuclear magnetic resonance (³¹P NMR) confirms phosphonate-barium complex formation through characteristic upfield shifts of δ = 18–22 ppm, with FTIR showing P=O stretching vibrations at 1150–1250 cm⁻¹ [4]. These analogs enable structural studies of phosphate-binding proteins under physiological conditions where natural phosphoserine esters would hydrolyze.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7